1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone
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Overview
Description
1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone is a complex organic compound that features a piperazine ring attached to an azetidine ring through a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone typically involves the reaction of 4-phenylpiperazine with an azetidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or azetidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-(4-Phenylpiperazine-1-carbonyl)aziridin-1-yl)ethanone: Similar structure but with an aziridine ring instead of an azetidine ring.
1-(3-(4-Phenylpiperazine-1-carbonyl)pyrrolidin-1-yl)ethanone: Contains a pyrrolidine ring instead of an azetidine ring.
Uniqueness
1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone is unique due to the presence of both piperazine and azetidine rings, which confer distinct chemical and biological properties. This combination of rings is less common and may offer unique interactions with biological targets compared to other similar compounds.
Properties
IUPAC Name |
1-[3-(4-phenylpiperazine-1-carbonyl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-13(20)19-11-14(12-19)16(21)18-9-7-17(8-10-18)15-5-3-2-4-6-15/h2-6,14H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYCASKEHXGNRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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